molecular formula C10H14N2O5 B1682330 Thymidine CAS No. 50-89-5

Thymidine

Cat. No. B1682330
CAS RN: 50-89-5
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-XLPZGREQSA-N
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Description

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase .


Synthesis Analysis

Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . Thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol by TK1 .


Molecular Structure Analysis

In its composition, deoxythymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .


Chemical Reactions Analysis

Thymidine is involved in various chemical reactions. For instance, it plays a role in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . Additionally, thymidine analogs have been used for tracking DNA synthesis .


Physical And Chemical Properties Analysis

Thymidine has a molecular weight of 242.23 g/mol . It is a pyrimidine 2’-deoxyribonucleoside having thymine as the nucleobase . It is functionally related to thymine and is an enantiomer of a telbivudine .

Scientific Research Applications

1. Use in Oncology and PET Imaging

Thymidine analogs, such as 18F-3′-deoxy-3′-fluorothymidine (FLT) and 18F-1-(2′-deoxy-2′-fluoro-beta-d-arabinofuranosyl)-thymine (FMAU), are crucial in oncology research. They are used in Positron Emission Tomography (PET) for assessing tumor metabolism and growth, particularly in the staging of cancer, estimation of prognosis, and prediction of therapeutic outcomes (Shields, 2006).

2. DNA Synthesis and Replication Studies

Thymidine is a key molecule for measuring cell proliferation and is used in various DNA synthesis and replication studies. For instance, [3H]-thymidine incorporation within DNA has been used to analyze the accumulation of labeled chromatin fragments in cells undergoing apoptosis (Orlov et al., 2003). Similarly, the use of thymidine analogues like BrdU and EdU has been significant in studies of adult neurogenesis and cell proliferation in different physiological conditions (Cavanagh et al., 2011).

3. Monitoring Drug Development and Response to Therapy

Thymidine analogs are also used in drug development and to monitor the response to therapy, particularly in the context of anticancer agents. For instance, radiolabeled proliferation agents like thymidine analogs have been used to measure the response of new anticancer agents such as thymidylate synthetase inhibitors (Eckelman et al., 2001).

4. Cell Cycle Analysis and Synchronization Studies

Thymidine is used in cell cycle analysis and synchronization studies. It serves as a DNA synthesis inhibitor, arresting cells at the G1/S boundary, which is crucial for studying mechanisms involved in cell cycle progression (Chen & Deng, 2018).

Future Directions

Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length . This discovery advances our understanding of cellular metabolic pathways required for genomic integrity and suggests potential therapeutic applications . Additionally, thymidine kinase-1, a general marker of cellular proliferation, has been suggested as a prognostic biomarker in patients receiving CDK4/6 inhibitors for advanced hormone receptor-positive, HER2-negative breast cancer .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

100455-81-0
Record name Thymidine dimer
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DSSTOX Substance ID

DTXSID5023661
Record name Thymidine
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Molecular Weight

242.23 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Thymidine
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Solubility

73.5 mg/mL, Water 50 (mg/mL)
Record name Thymidine
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Product Name

Thymidine

CAS RN

146183-25-7, 50-88-4, 50-89-5
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Record name 3H-Thymidine
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Record name Thymidine
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Record name Thymidine
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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